molecular formula C20H18N2O2 B13783158 1,2-Bis(2-benzoxazolyl)cyclohexane CAS No. 73713-89-0

1,2-Bis(2-benzoxazolyl)cyclohexane

Cat. No.: B13783158
CAS No.: 73713-89-0
M. Wt: 318.4 g/mol
InChI Key: NPVQPJGYKUGIOZ-UHFFFAOYSA-N
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Description

1,2-Bis(2-benzoxazolyl)cyclohexane is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2-benzoxazolyl)cyclohexane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with cyclohexanone in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the overall production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-benzoxazolyl)cyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to a variety of functionalized benzoxazole compounds .

Scientific Research Applications

1,2-Bis(2-benzoxazolyl)cyclohexane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as fluorescent dyes and sensors

Mechanism of Action

The mechanism of action of 1,2-Bis(2-benzoxazolyl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can undergo excited state intramolecular proton transfer (ESIPT), leading to unique photophysical properties. This mechanism is characterized by the transfer of a proton within the molecule upon excitation, resulting in fluorescence emission with a large Stokes shift. The molecular targets and pathways involved in this process include hydrogen bonding interactions and charge recombination induced by photoexcitation .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)benzoxazole (HBO): Known for its ESIPT properties and used in photophysical studies.

    2,5-Bis(2-benzoxazolyl)hydroquinone (BBHQ): Exhibits similar photophysical properties and is used in fluorescence applications.

    4,4’-Bis(2-benzoxazolyl)stilbene (BBS): Used as a fluorescent brightener in textiles and sensors

Uniqueness

1,2-Bis(2-benzoxazolyl)cyclohexane is unique due to its cyclohexane core, which imparts distinct structural and photophysical properties compared to other benzoxazole derivatives. This uniqueness makes it a valuable compound for various applications, including the development of new materials and therapeutic agents .

Properties

CAS No.

73713-89-0

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-[2-(1,3-benzoxazol-2-yl)cyclohexyl]-1,3-benzoxazole

InChI

InChI=1S/C20H18N2O2/c1-2-8-14(20-22-16-10-4-6-12-18(16)24-20)13(7-1)19-21-15-9-3-5-11-17(15)23-19/h3-6,9-14H,1-2,7-8H2

InChI Key

NPVQPJGYKUGIOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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